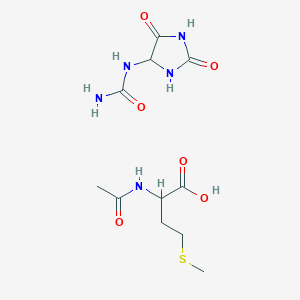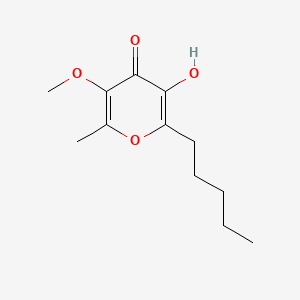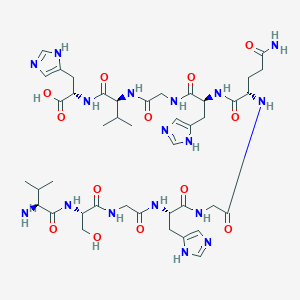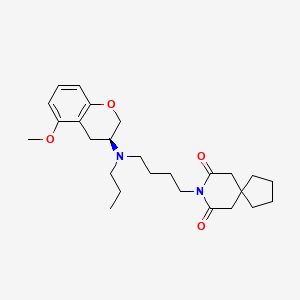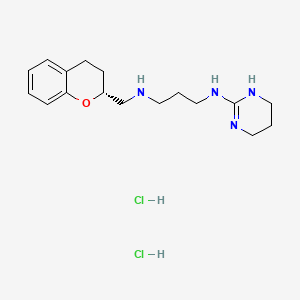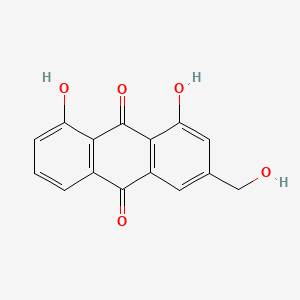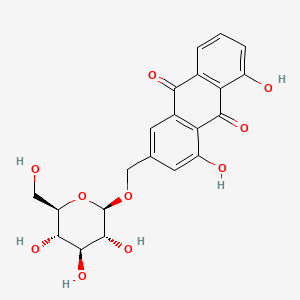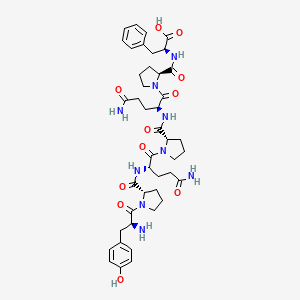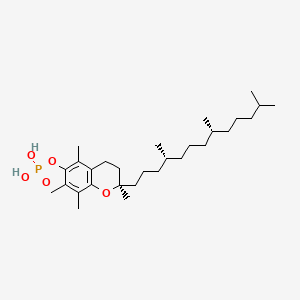
AS-35
Overview
Description
AS-35 is an orally available, selective, and potent leukotriene antagonist. Leukotrienes are lipid mediators involved in inflammation, allergic responses, and smooth muscle contraction. This compound specifically inhibits LTC4, LTD4, and LTE4-induced ileus contractions . Its antiallergic properties make it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes:
The synthetic routes for AS-35 are not widely documented in the literature. research suggests that it can be synthesized through specific chemical reactions. Unfortunately, detailed procedures remain proprietary or unpublished.
Industrial Production:
This compound’s industrial production methods are also closely guarded. Pharmaceutical companies typically optimize these processes for efficiency, scalability, and cost-effectiveness. For specific industrial-scale synthesis, consult relevant patents or proprietary information.
Chemical Reactions Analysis
AS-35 undergoes several reactions, including oxidation, reduction, and substitution. Here are some key points:
Oxidation: this compound may be oxidized under certain conditions, leading to the formation of metabolites.
Reduction: Reduction reactions can modify this compound’s structure, affecting its pharmacological properties.
Substitution: this compound contains functional groups (e.g., amine, carbonyl), making it amenable to substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:
The major products formed during this compound reactions depend on the specific reaction conditions. Metabolites, structural isomers, and derivatives may arise.
Scientific Research Applications
AS-35’s versatility extends across scientific disciplines:
Chemistry: Researchers study its reactivity, stability, and interactions with other molecules.
Biology: this compound’s impact on leukotriene pathways informs immunology and inflammation research.
Medicine: Investigate its potential as an antiallergic drug or explore novel therapeutic applications.
Industry: this compound’s industrial applications may include pharmaceuticals, cosmetics, or agrochemicals.
Mechanism of Action
AS-35’s mechanism involves antagonizing leukotriene receptors, particularly LTD4 and LTE4 receptors. By blocking their activation, this compound mitigates allergic responses, inflammation, and smooth muscle contraction. Further studies are needed to elucidate its precise molecular targets and downstream pathways.
Comparison with Similar Compounds
AS-35’s uniqueness lies in its selectivity for leukotriene receptors. While similar compounds exist (e.g., montelukast, zafirlukast), this compound’s distinct pharmacological profile sets it apart.
Properties
IUPAC Name |
9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-3-5-15-17(8-7-14(12(2)28)18(15)29)31-11-13-6-4-9-27-20(13)22-10-16(21(27)30)19-23-25-26-24-19/h4,6-10,29H,3,5,11H2,1-2H3,(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRGDCZGEKSIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CN3C2=NC=C(C3=O)C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148546 | |
| Record name | AS 35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108427-72-1 | |
| Record name | AS 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108427721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AS 35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW517JK7UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
